(4-Chlorophenyl)(thiophen-2-yl)methanone
Overview
Description
(4-Chlorophenyl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a 4-chlorophenyl group and a thiophen-2-yl group attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with thiophene in the presence of a base. One common method is as follows:
Starting Materials: 4-chlorobenzoyl chloride and thiophene.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of thiophene and triethylamine in the solvent, under an inert atmosphere (e.g., nitrogen). The mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or advanced chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
(4-Chlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic rings and ketone group can participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but with a pyridine ring instead of thiophene.
(4-Chlorophenyl)(4-fluorophenyl)methanone: Contains a fluorophenyl group instead of thiophene.
(4-Chlorophenyl)(2-thienyl)methanol: The ketone group is reduced to an alcohol.
Uniqueness
(4-Chlorophenyl)(thiophen-2-yl)methanone is unique due to the presence of both a chlorophenyl and a thiophene ring, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, particularly in the development of materials with specific electronic properties.
Properties
IUPAC Name |
(4-chlorophenyl)-thiophen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKFHUAGYRWGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372395 | |
Record name | (4-chlorophenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4153-45-1 | |
Record name | (4-chlorophenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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